molecular formula C21H25Cl2N3O3S2 B2942820 N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE CAS No. 1216779-45-1

N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE

Cat. No.: B2942820
CAS No.: 1216779-45-1
M. Wt: 502.47
InChI Key: ADLSGZAZYNFJJK-UHFFFAOYSA-N
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Description

N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE is a complex organic compound that features a benzothiazole ring, a chlorobenzenesulfonyl group, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide and an appropriate oxidizing agent.

    Introduction of Chlorobenzenesulfonyl Group: The chlorobenzenesulfonyl group can be introduced via sulfonylation reactions using chlorobenzenesulfonyl chloride.

    Attachment of Dimethylaminoethyl Side Chain: The dimethylaminoethyl side chain can be attached through nucleophilic substitution reactions using dimethylaminoethyl chloride.

    Final Coupling and Hydrochloride Formation: The final coupling of the intermediate compounds and the formation of the hydrochloride salt can be achieved through acid-base reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or thiols.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole or chlorobenzenesulfonyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.

Medicine

In medicine, the compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. These interactions could modulate biochemical pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-METHYLBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE
  • **N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-FLUOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE

Uniqueness

Compared to similar compounds, N-(1,3-BENZOTHIAZOL-2-YL)-4-(4-CHLOROBENZENESULFONYL)-N-[2-(DIMETHYLAMINO)ETHYL]BUTANAMIDE HYDROCHLORIDE may exhibit unique properties due to the presence of the chlorobenzenesulfonyl group. This group can influence the compound’s reactivity, stability, and biological activity.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(4-chlorophenyl)sulfonyl-N-[2-(dimethylamino)ethyl]butanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O3S2.ClH/c1-24(2)13-14-25(21-23-18-6-3-4-7-19(18)29-21)20(26)8-5-15-30(27,28)17-11-9-16(22)10-12-17;/h3-4,6-7,9-12H,5,8,13-15H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLSGZAZYNFJJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=CC=CC=C2S1)C(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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